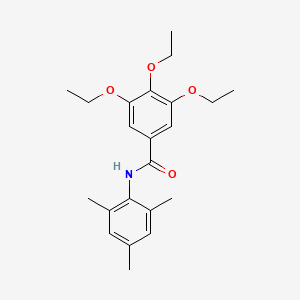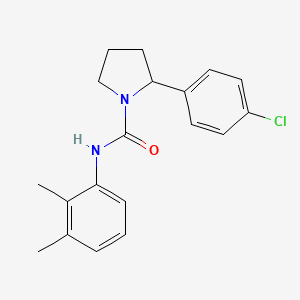![molecular formula C14H17N3O B6031409 N-[2-(dimethylamino)ethyl]-8-quinolinecarboxamide](/img/structure/B6031409.png)
N-[2-(dimethylamino)ethyl]-8-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(dimethylamino)ethyl]-8-quinolinecarboxamide, also known as DMQX, is a synthetic compound that has been widely used in scientific research for its ability to selectively block certain types of glutamate receptors in the brain. DMQX is a potent and specific antagonist of the AMPA receptor subtype, which is involved in the regulation of synaptic plasticity and plays a crucial role in learning and memory processes.
作用机制
N-[2-(dimethylamino)ethyl]-8-quinolinecarboxamide acts as a competitive antagonist of the AMPA receptor subtype, binding to the receptor and blocking the binding of glutamate, the natural ligand of the receptor. This results in a decrease in the activity of the receptor and a reduction in the excitatory synaptic transmission mediated by the receptor.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of AMPA receptor-mediated synaptic transmission, the reduction of neuronal excitability, and the prevention of synaptic plasticity and long-term potentiation. This compound has also been shown to have neuroprotective effects in various models of neurological injury and disease.
实验室实验的优点和局限性
One advantage of using N-[2-(dimethylamino)ethyl]-8-quinolinecarboxamide in lab experiments is its high potency and specificity for the AMPA receptor subtype, which allows for selective manipulation of this receptor without affecting other glutamate receptor subtypes. However, one limitation is that this compound can have off-target effects on other ion channels and receptors, which can complicate the interpretation of results.
未来方向
There are many potential future directions for research on N-[2-(dimethylamino)ethyl]-8-quinolinecarboxamide and its effects on the AMPA receptor subtype. One area of interest is the development of more selective and potent AMPA receptor antagonists that can be used to study the role of these receptors in various physiological and pathological processes. Another area of interest is the investigation of the molecular mechanisms underlying the neuroprotective effects of this compound, which could lead to the development of new therapies for neurological disorders. Finally, the use of this compound in combination with other drugs or therapies could provide new insights into the complex interactions between different neurotransmitter systems in the brain.
合成方法
N-[2-(dimethylamino)ethyl]-8-quinolinecarboxamide can be synthesized using a variety of methods, including the reaction of 8-chloroquinoline with N,N-dimethylethylenediamine in the presence of a base, followed by reaction with ethyl chloroformate to form the corresponding carboxylic acid derivative. This can then be converted to the amide by reaction with dimethylamine.
科学研究应用
N-[2-(dimethylamino)ethyl]-8-quinolinecarboxamide has been extensively used in scientific research to study the role of AMPA receptors in various physiological and pathological processes. For example, this compound has been used to investigate the role of AMPA receptors in synaptic plasticity, long-term potentiation, and long-term depression, as well as in various neurological disorders such as epilepsy, stroke, and Alzheimer's disease.
属性
IUPAC Name |
N-[2-(dimethylamino)ethyl]quinoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-17(2)10-9-16-14(18)12-7-3-5-11-6-4-8-15-13(11)12/h3-8H,9-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWQJQCKOITZLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=CC2=C1N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6031327.png)

![2-cyclopropyl-6-{[2-(4-methyl-1,2,5-oxadiazol-3-yl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B6031360.png)
![1-(4-chlorobenzyl)-N-[(4-fluorophenyl)(4-pyridinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6031368.png)
![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6031374.png)
![N~2~-[2-(3,4-dimethoxyphenyl)ethyl]-N~1~-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)glycinamide oxalate](/img/structure/B6031381.png)
![3,5-dimethyl-2-(3-methylphenyl)-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6031382.png)

![2-amino-7-{[2,2-dimethyl-1-(2-thienyl)cyclopropyl]carbonyl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6031401.png)
![1-(2-{[(2-phenoxyethyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6031412.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-phenoxyacetamide](/img/structure/B6031423.png)
![[2-({4-[(3-chlorobenzyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6031428.png)
![N-(2-methylphenyl)-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6031438.png)
![2-{methyl[4-(methylthio)benzyl]amino}-1-phenylethanol](/img/structure/B6031450.png)